

Application Notes & Protocols for FTIR Spectroscopy of 2,5-Dihydroxythiophenol

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Compound of Interest

Compound Name: 2,5-Dihydroxythiophenol

Cat. No.: B028663

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of **2,5-Dihydroxythiophenol**. This technique provides valuable information about the molecular structure by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. For **2,5-Dihydroxythiophenol**, FTIR spectroscopy can be used to confirm the presence of key functional groups, assess sample purity, and study intermolecular interactions such as hydrogen bonding. These application notes provide a summary of the expected spectral features and a detailed protocol for sample analysis.

Application Notes

1. Structural Characterization:

The FTIR spectrum of **2,5-Dihydroxythiophenol** is characterized by the vibrational modes of its primary functional groups: two hydroxyl (-OH) groups, one thiol (-SH) group, and a substituted benzene ring.

- **Hydroxyl (-OH) Group:** The presence of two hydroxyl groups will result in a strong, broad absorption band in the region of 3200-3600 cm^{-1} due to O-H stretching vibrations.^{[1][2][3][4]}

The broadness of this peak is a strong indicator of intermolecular and intramolecular hydrogen bonding.[4][5][6]

- **Thiol (-SH) Group:** A weak to medium intensity, sharp absorption band corresponding to the S-H stretching vibration is expected in the range of 2550-2600 cm^{-1} . [7][8][9] The intensity of this peak is typically much lower than that of the O-H stretch.
- **Aromatic Ring:** The benzene ring will exhibit several characteristic absorptions. Aromatic C-H stretching vibrations appear as a group of weaker bands in the 3000-3100 cm^{-1} region. [1][10] Carbon-carbon double bond (C=C) stretching vibrations within the ring typically produce sharp, medium-intensity peaks in the 1400-1600 cm^{-1} range. [1][3][10] Out-of-plane C-H bending vibrations can also be observed in the 675-900 cm^{-1} region, and their specific positions can provide information about the substitution pattern of the aromatic ring. [10][11]
- **C-O and C-S Stretching:** The stretching vibrations of the C-O bonds of the phenolic hydroxyl groups are expected to appear in the 1200-1300 cm^{-1} region. [1][11] The C-S stretching vibration is typically weaker and can be found in the 600-800 cm^{-1} range. [12]

2. Purity Assessment:

The FTIR spectrum of **2,5-Dihydroxythiophenol** can serve as a fingerprint for the compound. By comparing the spectrum of a sample to that of a known pure standard, impurities can be detected. The absence of characteristic peaks from starting materials or the presence of unexpected absorption bands can indicate contamination.

3. Study of Intermolecular Interactions:

The position and shape of the O-H and S-H stretching bands are sensitive to their chemical environment. Changes in these bands can be used to study hydrogen bonding interactions of **2,5-Dihydroxythiophenol** with other molecules, which is particularly relevant in drug development for understanding receptor-ligand binding. A shift to lower wavenumbers and broadening of the O-H peak, for instance, suggests stronger hydrogen bonding. [4][5][6]

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for **2,5-Dihydroxythiophenol** based on its functional groups.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretching	Hydroxyl	3200 - 3600	Strong, Broad	Broadness indicates significant hydrogen bonding. [1] [2] [4] [5] [6] [13] [14] [15]
Aromatic C-H Stretching	Aromatic Ring	3000 - 3100	Weak to Medium	Typically multiple sharp peaks. [1] [10] [11] [16]
S-H Stretching	Thiol	2550 - 2600	Weak to Medium, Sharp	This peak is characteristic of the thiol group. [7] [8] [9] [17] [18] [19]
Aromatic C=C Stretching	Aromatic Ring	1400 - 1600	Medium, Sharp	Often appears as a set of two or three bands. [1] [3] [10] [11] [14] [20] [21]
C-O Stretching	Phenolic Hydroxyl	1200 - 1300	Medium to Strong	[1] [11] [22]
C-S Stretching	Thiophenol	600 - 800	Weak to Medium	[12]
Aromatic C-H Out-of-Plane Bending	Aromatic Ring	675 - 900	Medium to Strong	Position is indicative of the substitution pattern. [1] [9] [10] [11] [21]

Experimental Protocol: FTIR Analysis of 2,5-Dihydroxythiophenol using the KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid **2,5-Dihydroxythiophenol**.

Materials and Equipment:

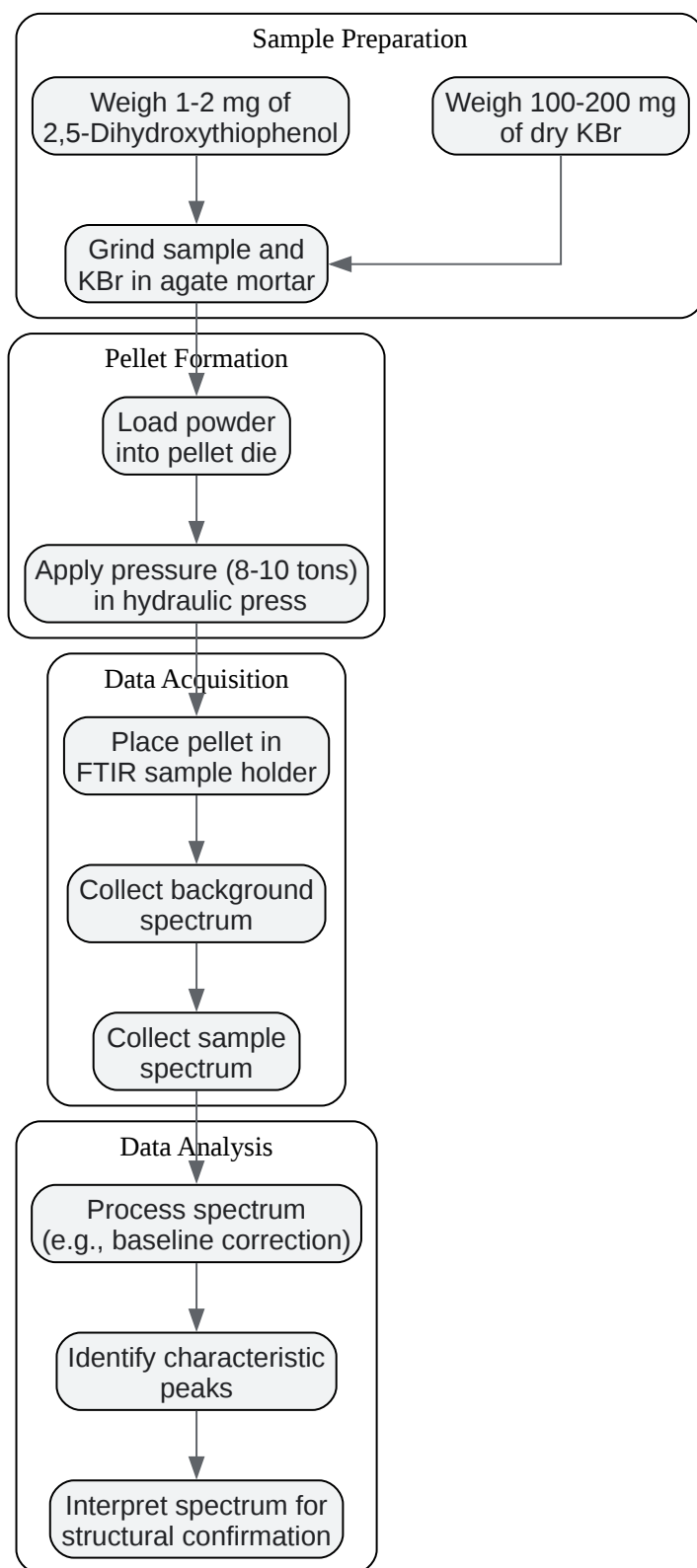
- **2,5-Dihydroxythiophenol** sample
- FTIR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die set
- FTIR spectrometer
- Spatula
- Analytical balance

Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **2,5-Dihydroxythiophenol** sample.
 - Weigh approximately 100-200 mg of dry, FTIR grade KBr.
 - Combine the sample and KBr in an agate mortar.
 - Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
- Pellet Formation:
 - Transfer a portion of the powdered mixture into the pellet die.
 - Distribute the powder evenly to ensure a uniform pellet.
 - Assemble the die and place it in the hydraulic press.

- Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Close the sample compartment and allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
 - Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
 - Collect the FTIR spectrum of the **2,5-Dihydroxythiophenol** KBr pellet. A typical measurement range is 4000-400 cm⁻¹. For good signal-to-noise ratio, co-add at least 16 scans at a resolution of 4 cm⁻¹.
- Data Analysis:
 - Process the collected spectrum using the spectrometer software. This may include baseline correction and peak labeling.
 - Identify the characteristic absorption bands and compare them to the expected values in the table above to confirm the identity and assess the purity of the sample.

Visualizations



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